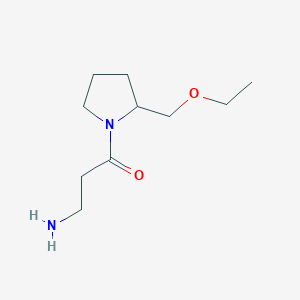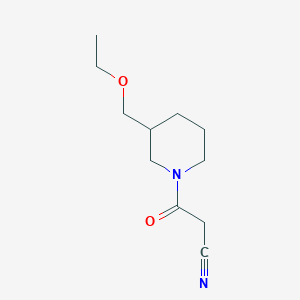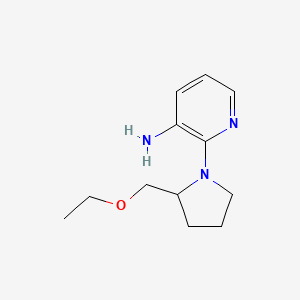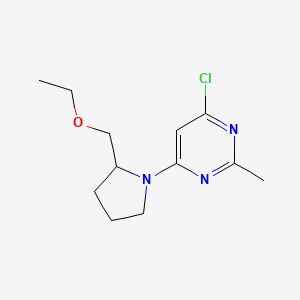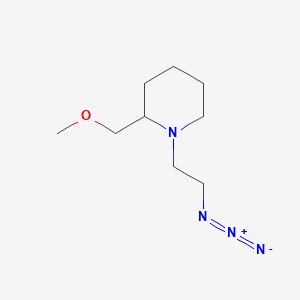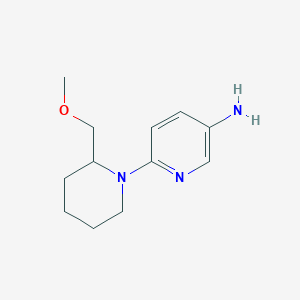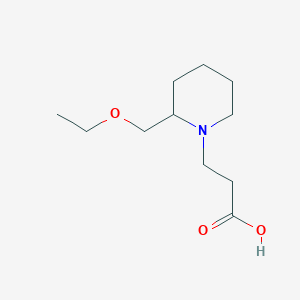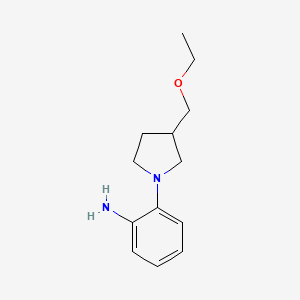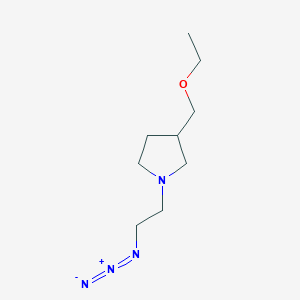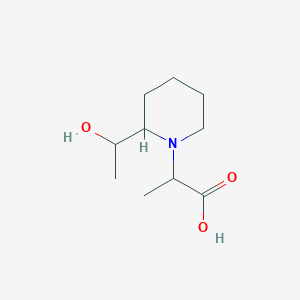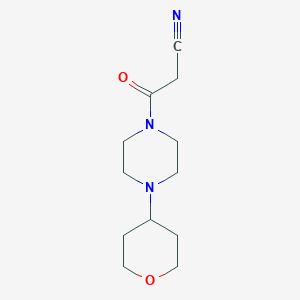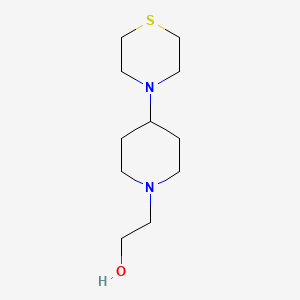
4-氯-6-(4-(2-甲氧基乙基)哌啶-1-基)嘧啶
描述
“4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is a chemical compound with the empirical formula C9H12ClN3 . It’s a versatile compound with immense potential in scientific research. Its unique structure allows for diverse applications, making it a valuable tool for studying various biological processes.
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . This structure is integral to DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” are not available, related compounds such as pinacol boronic esters undergo catalytic protodeboronation in their reactions .Physical And Chemical Properties Analysis
The empirical formula of “4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine” is C9H12ClN3 . Its molecular weight is 197.66 .科学研究应用
Anticancer Applications
Pyrimidine derivatives, including 4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine , have been identified as having a range of anticancer activities. They are known to modulate myeloid leukemia and have been used in treatments for leukemia with drugs such as imatinib, dasatinib, and nilotinib, which are pyrimidine-based . These compounds also show promise in the treatment of breast cancer and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Activities
The pyrimidine scaffold is a central building block for a wide range of pharmacological applications, including antimicrobial and antifungal activities. Pyrimidine derivatives exhibit significant efficacy against various bacterial and fungal strains, contributing to the development of new therapeutic agents .
Antiparasitic and Antimalarial Effects
Research has shown that pyrimidine derivatives can be effective in treating parasitic infections, including antileishmanial, antituberculostatic, and antimalarial applications. These compounds have been found to inhibit the growth of parasites and are being explored for their potential in treating diseases like malaria .
Cardiovascular and Antihypertensive Agents
Pyrimidine derivatives have been used as cardiovascular agents and have shown antihypertensive effects. They play a role in vascular relaxation, which is crucial for conditions like ocular ciliary artery issues and for neuroprotection on retinal ganglion cells .
Anti-Inflammatory and Analgesic Properties
These compounds have demonstrated anti-inflammatory and analgesic activities, making them valuable in the treatment of chronic pain and inflammatory conditions. Their ability to modulate these physiological responses is an area of active research .
Diabetes Management
Pyrimidine derivatives have been identified as DPP-IV inhibitors and have shown potential as antidiabetic agents. They contribute to the regulation of blood sugar levels and are being studied for their role in managing diabetes .
Antiviral and Anti-HIV Applications
The pyrimidine scaffold has been associated with anti-HIV activities. These compounds are being researched for their potential to inhibit the replication of the HIV virus, offering a promising avenue for the development of new antiviral therapies .
Chelating Agents and Material Science
Pyrimidine derivatives have been explored for their metal chelating properties, which are important in various industrial and scientific applications. They are also being studied for their potential use in material science due to their reactivity and ability to form complexes with metals .
属性
IUPAC Name |
4-chloro-6-[4-(2-methoxyethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-17-7-4-10-2-5-16(6-3-10)12-8-11(13)14-9-15-12/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROYDOACASSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-(2-methoxyethyl)piperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




